molecular formula C15H17BrF3N3OS B15157379 2-[4-(4-Methoxyphenyl)piperazino]-4-(trifluoromethyl)-1,3-thiazol-3-ium bromide

2-[4-(4-Methoxyphenyl)piperazino]-4-(trifluoromethyl)-1,3-thiazol-3-ium bromide

Cat. No.: B15157379
M. Wt: 424.3 g/mol
InChI Key: BQOPLIWSGZSGFQ-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-thiazol-3-ium bromide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a thiazolium ring substituted with a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-thiazol-3-ium bromide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to achieve the desired quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-thiazol-3-ium bromide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-thiazol-3-ium bromide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-thiazol-3-ium bromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-thiazol-3-ium bromide is unique due to its trifluoromethyl and thiazolium groups, which impart distinct chemical properties and potential biological activities. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17BrF3N3OS

Molecular Weight

424.3 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-thiazol-3-ium;bromide

InChI

InChI=1S/C15H16F3N3OS.BrH/c1-22-12-4-2-11(3-5-12)20-6-8-21(9-7-20)14-19-13(10-23-14)15(16,17)18;/h2-5,10H,6-9H2,1H3;1H

InChI Key

BQOPLIWSGZSGFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=[NH+]C(=CS3)C(F)(F)F.[Br-]

Origin of Product

United States

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